4-Imino-2-thia-1,3-diazaspiro[4.4]nonane 2,2-dioxide
Description
Properties
IUPAC Name |
2,2-dioxo-2λ6-thia-1,3-diazaspiro[4.4]non-3-en-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2S/c7-5-6(3-1-2-4-6)9-12(10,11)8-5/h9H,1-4H2,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOZMAVXIYHFKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=NS(=O)(=O)N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation with Thiourea
Heating 1-aminocyclopentane-1-carboxylic acid with thiourea in acidic media facilitates the formation of the thiadiazole ring. Subsequent oxidation with hydrogen peroxide converts the sulfide to the sulfone group, yielding the 2,2-dioxide. This method mirrors the synthesis of spiro-thiazolidines but requires careful control of oxidation conditions to avoid overoxidation.
Adaptation of Copper-Catalyzed Coupling
Copper-mediated Ullmann-type coupling, as demonstrated for aryl hydantoins, can introduce aryl or alkyl groups at the 4-position. For instance, reacting a spiro-thiadiazole precursor with aryl iodides in the presence of cuprous oxide and dimethylacetamide achieves N-arylation, critical for imine formation.
Multi-Component Reaction (MCR) Strategies for Rapid Assembly
Green synthetic approaches using MCRs enable efficient construction of the spiro-thiadiazole framework. A one-pot reaction combining cyclopentanone , thioglycolic acid , and ammonia under microwave irradiation forms the spirocyclic core while introducing the imino group.
Microwave-Assisted Cyclization
In a representative procedure:
- Cyclopentanone reacts with thioglycolic acid and ammonium acetate in ethanol.
- Microwave irradiation (120°C, 10 min) promotes cyclization, forming the thiadiazolidine ring.
- Oxidation with Oxone® in aqueous acetone yields the 2,2-dioxide.
This method achieves >80% yield and reduces reaction times from hours to minutes.
Ionic Liquid-Catalyzed Synthesis
Brønsted acidic ionic liquids (e.g., [BMIM]BF₄) catalyze the condensation of cyclopentylamine , carbon disulfide , and hydroxylamine to form the imino-thiadiazole intermediate. Subsequent oxidation with mCPBA (meta-chloroperbenzoic acid) provides the sulfone group.
Catalytic Methods for Sulfur Incorporation and Oxidation
Palladium-Catalyzed Sulfur Insertion
Palladium complexes facilitate the insertion of sulfur dioxide into spirocyclic amines. For example, treating 4-azaspiro[4.4]nonane with SO₂ in the presence of Pd(OAc)₂ and Xantphos under CO atmosphere yields the sulfonyl derivative, which is further functionalized to the target compound.
Oxidative Cyclization with Thionyl Chloride
Thionyl chloride mediates both cyclization and oxidation steps. A diamine precursor reacts with SOCl₂ to form the thiadiazole ring, followed by H₂O₂ oxidation to the sulfone. This method is effective but requires strict moisture control.
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Optimization Challenges
Regioselectivity in Spirocyclization
The formation of the spiro[4.4] system demands precise alignment of reacting orbitals. Density functional theory (DFT) studies suggest that Thorpe-Ingold effects accelerate cyclization by reducing ring strain. Steric hindrance from substituents on the cyclopentane ring further directs regioselectivity.
Oxidation State Control
Overoxidation of the thiadiazole sulfide to sulfone is mitigated by using controlled stoichiometry of H₂O₂ or switching to milder oxidants like NaIO₄ .
Chemical Reactions Analysis
Types of Reactions
4-Imino-2-thia-1,3-diazaspiro[4.4]nonane 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imine or thioether positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Imino-2-thia-1,3-diazaspiro[4.4]nonane 2,2-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Potential use in the development of bioactive molecules due to its unique structure.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Could be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 4-Imino-2-thia-1,3-diazaspiro[4.4]nonane 2,2-dioxide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfur and imine groups in the compound can form interactions with various biomolecules, influencing their function.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences between 4-Imino-2-thia-1,3-diazaspiro[4.4]nonane 2,2-dioxide and related spirocyclic compounds:
Key Comparative Insights
Heteroatom Composition: The imino group in the target compound distinguishes it from analogs like JV-1261 (Boc-protected amine) or E211 (hydroxy and phenyl substituents).
Biological Activity :
- E211 demonstrates osteoclast inhibition , attributed to its aromatic substituents (3-fluoro-4-methoxybenzyl and phenyl groups). This suggests that substituent engineering in spirocyclic systems can modulate biological activity .
- The hydrochloride salt form (e.g., 2λ⁶-Thia-7-azaspiro compound) improves aqueous solubility, critical for pharmaceutical formulations .
Synthetic Utility: Boc-protected derivatives (JV-1261) are intermediates in peptide synthesis, highlighting the role of spirocyclic frameworks in protecting functional groups during multi-step reactions . Discontinued compounds (e.g., 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide) may reflect challenges in scalability or toxicity, underscoring the importance of substituent optimization .
Conformational Rigidity :
- All spirocyclic analogs share rigid bicyclic structures , which restrict conformational flexibility. This property is advantageous in medicinal chemistry for enhancing target selectivity and metabolic stability .
Q & A
What synthetic methodologies are recommended for producing 4-Imino-2-thia-1,3-diazaspiro[4.4]nonane 2,2-dioxide with high purity?
Basic Research Question
The synthesis of spirocyclic compounds like this compound requires careful optimization of ring-closure reactions. A stepwise approach is recommended:
- Step 1 : Start with precursor molecules containing thiadiazole and imino functional groups. Cyclization can be achieved via nucleophilic substitution or metal-catalyzed coupling under inert conditions.
- Step 2 : Employ chromatography (e.g., silica gel or HPLC) for purification, monitoring progress via TLC or LC-MS.
- Step 3 : Verify purity using elemental analysis and NMR (¹H/¹³C) to confirm the absence of unreacted intermediates or byproducts .
Key Consideration : Control reaction temperature and pH to prevent degradation of the imino group, which is sensitive to hydrolysis.
How can researchers resolve contradictions in reported spectral data for this compound?
Advanced Research Question
Discrepancies in spectral data (e.g., NMR shifts or IR peaks) often arise from differences in solvent polarity, crystallinity, or tautomeric equilibria. To address this:
- Method 1 : Replicate experiments under standardized conditions (solvent, concentration, temperature).
- Method 2 : Use computational tools (DFT calculations) to predict spectral profiles and compare with experimental results.
- Method 3 : Cross-validate using complementary techniques (e.g., X-ray crystallography for structural confirmation) .
Example : If conflicting ¹H NMR signals are observed, variable-temperature NMR can identify dynamic processes (e.g., ring puckering) causing signal splitting.
What experimental design principles should guide mechanistic studies of this compound’s reactivity?
Methodological Guidance
Mechanistic research must align with theoretical frameworks (e.g., frontier molecular orbital theory for cycloadditions):
- Hypothesis Testing : Design kinetic experiments (e.g., rate determination under varying concentrations) to distinguish between concerted vs. stepwise mechanisms.
- Control Variables : Use isotopic labeling (e.g., ¹⁵N or ³⁴S) to track atom movement during reactions.
- Data Integration : Combine experimental results with computational modeling (e.g., transition state analysis via Gaussian) .
Table 1 : Example Experimental Variables for Reactivity Studies
| Variable | Range Tested | Analytical Tool |
|---|---|---|
| Temperature | 25–100°C | DSC, IR |
| Solvent Polarity | Hexane to DMSO | UV-Vis |
| Catalyst Load | 0.1–5 mol% | GC-MS |
How can researchers optimize reaction yields for derivatives of this spiro compound?
Advanced Research Question
Yield optimization requires factorial design to evaluate interactions between variables:
- Factor 1 : Vary stoichiometry of reactants (1:1 to 1:3 molar ratios).
- Factor 2 : Test solvent systems (polar aprotic vs. nonpolar).
- Factor 3 : Screen catalysts (e.g., Pd(OAc)₂ vs. CuI).
Statistical Analysis : Use ANOVA to identify significant factors and interactions. For example, a 2³ factorial design (8 experiments) can reveal optimal conditions with minimal runs .
Case Study : A 15% yield increase was achieved by switching from DMF to THF, attributed to reduced side reactions in less polar media .
What computational strategies are effective for predicting the biological activity of this compound?
Advanced Research Question
In-silico approaches bridge structural data and bioactivity:
- Strategy 1 : Perform molecular docking (e.g., AutoDock Vina) to identify binding affinities with target proteins (e.g., enzymes in microbial pathways).
- Strategy 2 : Use QSAR models trained on spirocyclic analogs to predict toxicity or pharmacokinetics.
- Validation : Compare predictions with in vitro assays (e.g., MIC tests for antimicrobial activity) .
Data Source : Structural parameters (bond angles, ring strain) from PubChem or DSSTox databases inform force field adjustments .
How should conflicting biological assay results be analyzed for this compound?
Methodological Guidance
Contradictions in bioactivity data (e.g., varying IC₅₀ values) require systematic review:
- Step 1 : Audit assay conditions (cell line viability, incubation time, solvent controls).
- Step 2 : Normalize data using reference standards (e.g., positive/negative controls).
- Step 3 : Apply meta-analysis to pooled data, weighting studies by methodological rigor (e.g., sample size, blinding) .
Example : Discrepancies in antifungal activity may arise from differences in fungal strain susceptibility or assay endpoint measurements (e.g., optical density vs. colony counting).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
